1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an ethoxyphenyl group and an indole moiety, which are connected through a urea linkage. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2-ethoxyaniline with isocyanates or carbamoyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the indole moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its effects on various biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyphenyl)-3-(1H-indol-3-yl)urea
- 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea
- 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea
Uniqueness
1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-16-10-6-5-9-14(16)19-17(21)20-15-11-18-13-8-4-3-7-12(13)15/h3-11,18H,2H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCXZHVCJSEVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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